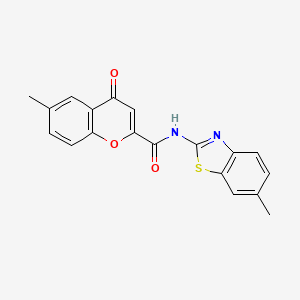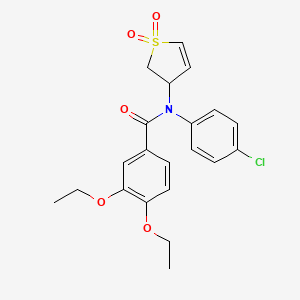![molecular formula C17H19N3O3 B14993785 2,6-dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B14993785.png)
2,6-dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is an organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves the condensation of 2,6-dimethoxyphenol with 1-methyl-1H-benzimidazole-2-amine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenolic derivatives.
Substitution: Formation of alkylated or acylated phenolic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylbenzimidazole: Similar structure with a methyl group at the 2-position, used in various pharmaceutical applications.
5,6-Dimethylbenzimidazole: A derivative with additional methyl groups, part of the structure of vitamin B12.
Uniqueness
2,6-Dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is unique due to the presence of both the benzimidazole moiety and the dimethoxyphenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C17H19N3O3/c1-20-13-7-5-4-6-12(13)19-17(20)18-10-11-8-14(22-2)16(21)15(9-11)23-3/h4-9,21H,10H2,1-3H3,(H,18,19) |
InChI Key |
XBZIXCNLSKNJNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Imidazo[4,5-b]pyridine, 2-(2-chlorobenzylthio)-](/img/structure/B14993704.png)
![3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993712.png)
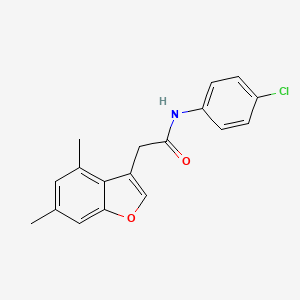
![N-(3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B14993732.png)
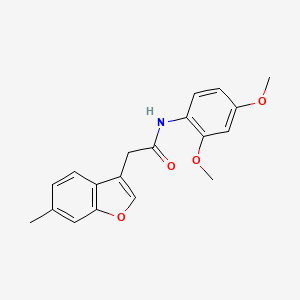
![2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B14993743.png)
![6-ethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B14993749.png)
![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B14993750.png)
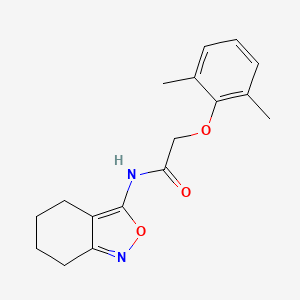
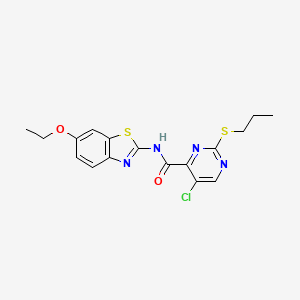

![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B14993781.png)
